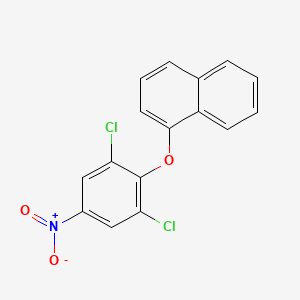
1,2,6,7-Tetrahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6,7-Tetrahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It is a derivative of pyrene, a well-known aromatic hydrocarbon, and is characterized by the partial hydrogenation of the pyrene structure
Preparation Methods
1,2,6,7-Tetrahydropyrene can be synthesized through several methods. One common approach involves the hydrogenation of pyrene under specific conditions. The hydrogenation process typically yields two main products: 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene, with the composition of the reaction mixture depending on the reduction conditions . Another method involves the functionalization of pyrene at specific positions, such as the 2,7-positions, using carbazole and 3,6-di-tert-butylcarbazole groups .
Chemical Reactions Analysis
1,2,6,7-Tetrahydropyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: As mentioned earlier, the hydrogenation of pyrene leads to the formation of tetrahydropyrene.
Common reagents used in these reactions include hydrogen gas for reduction and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1,2,6,7-Tetrahydropyrene has several scientific research applications:
Materials Science: Due to its unique electronic and photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine:
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,6,7-Tetrahydropyrene involves its interaction with specific molecular targets and pathways. Its effects are primarily due to its electronic and photophysical properties, which enable it to participate in various chemical reactions and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
1,2,6,7-Tetrahydropyrene can be compared to other similar compounds, such as:
Pyrene: The parent compound from which tetrahydropyrene is derived.
1,2,3,6,7,8-Hexahydropyrene: Another hydrogenated derivative of pyrene, differing in the degree and positions of hydrogenation.
Biphenyl and Benzene Derivatives: These compounds share some structural similarities with tetrahydropyrene and are used in similar applications, such as in OLEDs and other electronic devices.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct electronic and photophysical properties compared to its fully aromatic and other partially hydrogenated counterparts.
Properties
CAS No. |
57633-59-7 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,2,6,7-tetrahydropyrene |
InChI |
InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h3,6-10H,1-2,4-5H2 |
InChI Key |
PMLHBGGUCHRADA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1)C=CC4=C3C(=CCC4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)



![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
